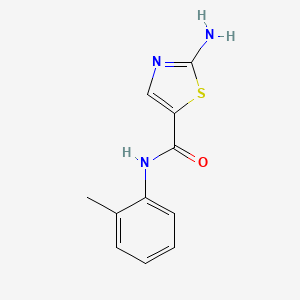

2-Amino-N-(o-tolyl)thiazole-5-carboxamide

Descripción general

Descripción

2-Amino-N-(o-tolyl)thiazole-5-carboxamide is a derivative of 2-aminothiazole, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, including 2-Amino-N-(o-tolyl)thiazole-5-carboxamide, often involves the condensation of thiourea and an alpha-halo ketone . In a study by Wan and coworkers, a new thiazole derivative was synthesized and performed X-ray structure via single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide is based on the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research .Aplicaciones Científicas De Investigación

Anticancer Drug Discovery

The 2-aminothiazole scaffold is a significant component in the development of anticancer drugs. It’s a part of clinically used anticancer drugs like dasatinib and alpelisib. Various analogs of 2-aminothiazole have shown potent and selective inhibitory activity against a range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The structural modification of this compound aims to enhance its potency and selectivity, making it a promising candidate for future anticancer therapies.

Antimicrobial Activity

2-Amino-N-(o-tolyl)thiazole-5-carboxamide derivatives have been documented to possess antimicrobial properties. These compounds can be designed to target a broad spectrum of pathogenic bacteria and fungi, providing a potential pathway for the development of new antibiotics that can combat resistant strains .

Anti-Inflammatory Agents

The anti-inflammatory activity of 2-aminothiazole derivatives makes them valuable in the research for treating chronic inflammatory diseases. By modulating inflammatory pathways, these compounds could lead to the development of new medications for conditions such as arthritis and other autoimmune disorders .

Antiviral Research

2-Aminothiazole derivatives have shown potential as antiviral agents. Their ability to inhibit viral replication could be harnessed to create new treatments for viral infections, including those caused by emerging and re-emerging viruses .

Antidiabetic Applications

The modification of 2-aminothiazole compounds has led to the discovery of molecules with antidiabetic properties. These derivatives can be explored further to develop new therapeutic agents that can help manage diabetes more effectively .

Neuroprotective Properties

Research has indicated that 2-aminothiazole derivatives may have neuroprotective effects. This opens up possibilities for these compounds to be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, by protecting neuronal cells from damage .

Direcciones Futuras

The future directions of research on 2-Amino-N-(o-tolyl)thiazole-5-carboxamide could involve further investigation of its potential as an anticancer therapeutic. The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs, and malignant disease is widely prevalent and considered to be one of the major challenges of this century . Therefore, investigating small molecule antitumor agents, such as 2-Amino-N-(o-tolyl)thiazole-5-carboxamide, which could decrease drug resistance and reduce unpleasant side effects, is more desirable .

Propiedades

IUPAC Name |

2-amino-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-10(15)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVKMORRBPMRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(o-tolyl)thiazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride](/img/structure/B1520805.png)

![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)

![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)

![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)